4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol
Overview
Description
4,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol is an organic compound characterized by its imidazole ring substituted with dimethyl groups and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the oxolan-2-ylmethyl group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified imidazole derivatives.
Substitution: Alkylated or acylated imidazole compounds.
Scientific Research Applications
4,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-thiazol-2-yl compounds: These compounds share structural similarities but differ in the heterocyclic ring.
2-[®-(3-cyclopentylpropane)sulfinyl]-4,5-dimethyl-1-[(2S)-oxolan-2-ylmethyl]-1H-imidazole: This compound has a similar imidazole core but different substituents.
Uniqueness
4,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5-dimethyl-3-(oxolan-2-ylmethyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)12(10(14)11-7)6-9-4-3-5-13-9/h9H,3-6H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZABHEWHHBCRSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)CC2CCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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